molecular formula C15H20ClN2O4P B2540564 diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate CAS No. 1020252-43-0

diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate

Cat. No.: B2540564
CAS No.: 1020252-43-0
M. Wt: 358.76
InChI Key: LVVBSMXREMJVOE-UHFFFAOYSA-N
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Description

Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate is a heterocyclic organophosphorus compound featuring a pyrazole core substituted with a chloro group (Cl), methyl group (CH₃), oxo group (O), and phenyl ring (C₆H₅) at positions 4, 2, 5, and 1, respectively. The phosphonate group (-PO(OEt)₂) is attached via a methylene bridge to the pyrazole ring. This structural motif is characteristic of agrochemical intermediates or active ingredients, as pyrazole derivatives are widely exploited in pesticide design due to their bioactivity and stability .

The compound’s phosphonate moiety distinguishes it from phosphate esters (e.g., parathion analogs), as phosphonates exhibit greater hydrolytic stability and resistance to enzymatic degradation. Crystallographic studies using programs like SHELXL and WinGX (as referenced in the evidence) would enable precise determination of bond lengths, angles, and intermolecular interactions critical for understanding its reactivity and solid-state behavior .

Properties

IUPAC Name

4-chloro-5-(diethoxyphosphorylmethyl)-1-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN2O4P/c1-4-21-23(20,22-5-2)11-13-14(16)15(19)18(17(13)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVBSMXREMJVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroacetophenone with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with diethyl phosphite under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include pyrazole-based agrochemicals and organophosphorus pesticides. Below is a comparative analysis based on functional groups, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Functional Groups Primary Use Key Properties
Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate Pyrazole Cl, CH₃, O, C₆H₅, -CH₂PO(OEt)₂ Potential agrochemical (inferred) High hydrolytic stability; likely enzyme inhibition
Mefenpyr-diethyl (diethyl 1-(2,4-dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylate) Pyrazole 2,4-Cl₂C₆H₃, COOEt, CH₃ Herbicide safener Enhances herbicide selectivity; carboxylate ester solubility
Parathion oxygen analog (diethyl 4-nitrophenyl phosphate) Phosphate ester NO₂C₆H₄O-, PO(OEt)₂ Insecticide (organophosphate) Acute neurotoxicity; prone to hydrolysis
Diazinon oxygen analog (diethyl 6-methyl-2-(1-methylethyl)-4-pyrimidinyl phosphate) Pyrimidine CH₃, iPr, PO(OEt)₂ Insecticide (organophosphate) Targets acetylcholinesterase; moderate persistence

Key Findings:

Structural Differences: The target compound’s pyrazole ring with a phosphonate group contrasts with mefenpyr-diethyl’s carboxylate esters and parathion/diazinon analogs’ phosphate esters. Phosphonates are less susceptible to hydrolysis than phosphates, suggesting enhanced environmental persistence . The chloro and phenyl substituents on the pyrazole may enhance lipophilicity and target binding compared to diazinon’s pyrimidine core.

Biological Activity: Pyrazole derivatives like mefenpyr-diethyl act as herbicide safeners, while organophosphates (parathion/diazinon) inhibit acetylcholinesterase. The target compound’s mode of action is likely distinct, possibly involving plant enzyme inhibition or growth regulation.

Crystallographic Insights :

  • Tools such as SHELXL and ORTEP for Windows enable comparative analysis of molecular conformations. For example, the diethyl phosphonate group’s geometry (e.g., P=O bond length ~1.48 Å) and torsion angles could differ from phosphate esters, influencing bioactivity .

Research Findings and Implications

  • Synthesis and Stability : While specific data on the target compound’s synthesis is absent in the evidence, its structural analogs suggest routes involving pyrazole ring formation followed by phosphonate coupling. Stability studies would benefit from crystallographic data to assess packing efficiency and hydrogen-bonding networks .
  • Toxicity and Environmental Impact: Unlike organophosphate insecticides (e.g., parathion), phosphonates are less acutely toxic but may persist in soil. Comparative ecotoxicological studies are needed.
  • Agrochemical Potential: The compound’s hybrid pyrazole-phosphonate structure positions it as a candidate for novel herbicides or insect growth regulators, warranting further bioassay testing.

Biological Activity

Diethyl [(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]phosphonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDescription
Molecular Formula C₁₅H₂₀ClN₂O₄P
CAS Number 1020252-43-0
Molar Mass 358.76 g/mol

The structure features a pyrazole ring substituted with a chloro group, a methyl group, and a phenyl group, along with a phosphonate ester group, which is critical for its biological activity.

The biological activity of this compound is attributed to its interactions with various biological targets. The phosphonate moiety is known to enhance the compound's ability to interact with enzymes and receptors involved in critical cellular pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in cancer progression and microbial resistance.
  • Cell Cycle Modulation : It has been observed to induce cell cycle arrest in certain cancer cell lines, leading to apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro experiments demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia and solid tumors. Flow cytometry analyses indicated that the compound induces G1 phase arrest and apoptosis in sensitive cell lines .

Antimicrobial Properties

In addition to its anticancer effects, there is growing evidence supporting the antimicrobial potential of this compound:

  • Bacterial Resistance : Research indicates that compounds similar to this compound can act against antibiotic-resistant strains of bacteria .

Study 1: Anticancer Efficacy

A study published in 2019 explored the effects of diethyl phosphonates on human leukemic cell lines. The findings revealed that the compound could induce differentiation and apoptosis at varying concentrations, suggesting its potential as a therapeutic agent in acute promyelocytic leukemia .

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of similar phosphonates indicated that these compounds could effectively inhibit bacterial growth by targeting essential metabolic pathways . This opens avenues for further exploration into their use as novel antibiotics.

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